Jnk-1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

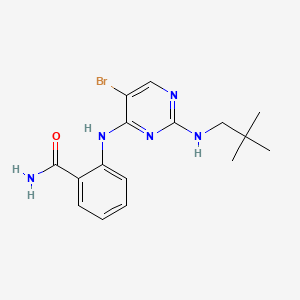

Molecular Formula |

C16H20BrN5O |

|---|---|

Molecular Weight |

378.27 g/mol |

IUPAC Name |

2-[[5-bromo-2-(2,2-dimethylpropylamino)pyrimidin-4-yl]amino]benzamide |

InChI |

InChI=1S/C16H20BrN5O/c1-16(2,3)9-20-15-19-8-11(17)14(22-15)21-12-7-5-4-6-10(12)13(18)23/h4-8H,9H2,1-3H3,(H2,18,23)(H2,19,20,21,22) |

InChI Key |

HSEASLMARZYTKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=NC=C(C(=N1)NC2=CC=CC=C2C(=O)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

JNK-1-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JNK-1-IN-2, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). This document details the methodologies for its synthesis and biological evaluation, and visualizes its mechanism of action within the JNK signaling pathway.

Chemical Structure and Properties

This compound, also referred to as compound c6 in its discovery publication, is a small molecule inhibitor belonging to the pyrimidine-2,4-diamine class.[1] Its chemical structure is depicted below.

Chemical Structure:

Physicochemical and Biological Properties:

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇N₇O | [1] |

| Molecular Weight | 429.52 g/mol | [1] |

| IC₅₀ (JNK1) | 33.5 nM | [1][2] |

| IC₅₀ (JNK2) | 112.9 nM | [2] |

| IC₅₀ (JNK3) | 33.2 nM | [2] |

| Mechanism of Action | Inhibition of c-Jun phosphorylation | [2] |

Experimental Protocols

Synthesis of this compound (Compound c6)

The synthesis of this compound is achieved through a concise two-step process as outlined in the initial discovery paper.[1]

Step 1: Synthesis of Intermediate 1

-

A mixture of 2,4-dichloropyrimidine and the corresponding aniline derivative is dissolved in a suitable solvent (e.g., isopropanol).

-

A base, such as N,N-diisopropylethylamine (DIPEA), is added to the mixture.

-

The reaction is heated to a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography to yield Intermediate 1.

Step 2: Synthesis of this compound (Compound c6)

-

Intermediate 1 is dissolved in a suitable solvent (e.g., dioxane).

-

The appropriate amine is added to the solution, followed by a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 120 °C) and monitored for completion.

-

After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

The inhibitory activity of this compound against JNK isoforms is determined using a fluorescence-based, coupled-enzyme format such as the Z'-LYTE™ kinase assay.[3][4][5]

-

Reagents and Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes.

-

Fluorescently labeled peptide substrate specific for JNK.

-

ATP.

-

This compound (serially diluted).

-

Development reagent (protease).

-

Assay buffer.

-

384-well assay plates.

-

-

Procedure:

-

The kinase reaction is initiated by adding ATP to wells containing the JNK enzyme, the peptide substrate, and varying concentrations of this compound.

-

The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

-

The development reagent is added to the wells, which selectively cleaves the unphosphorylated peptide substrate.

-

The plate is incubated for another period (e.g., 30 minutes) to allow for the cleavage reaction.

-

Fluorescence resonance energy transfer (FRET) is measured using a plate reader. Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio.

-

The extent of kinase inhibition is calculated based on the fluorescence ratio, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Kinase Selectivity Profiling (KINOMEscan®)

The selectivity of this compound is assessed against a broad panel of kinases using a competition binding assay platform like KINOMEscan®.[3][6]

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.

-

Procedure:

-

This compound is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand.

-

After an equilibration period, the unbound components are washed away.

-

The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

-

The results are typically reported as the percentage of the control (DMSO) or as dissociation constants (Kd) to determine the selectivity profile of the inhibitor.

-

Cellular Assay for Inhibition of c-Jun Phosphorylation

The cellular activity of this compound is evaluated by its ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK.

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., HeLa or A375) is cultured under standard conditions.[3]

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

JNK signaling is stimulated with an appropriate agonist (e.g., anisomycin or UV radiation).

-

-

Western Blot Analysis:

-

After stimulation, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-c-Jun (Ser63 or Ser73) and total c-Jun.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to determine the dose-dependent inhibition of c-Jun phosphorylation by this compound.

-

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, leading to the phosphorylation and activation of downstream transcription factors, most notably c-Jun.[3][7]

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cellular activity validation.

References

- 1. Synthesis-accessibility-oriented design of c-Jun N-terminal kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 6. chayon.co.kr [chayon.co.kr]

- 7. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of JNK-IN-2 on the JNK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) signaling pathway and the specific mechanism of action of JNK-IN-2, a potent and selective covalent inhibitor. This document details the molecular interactions, biochemical activity, and experimental validation of JNK-IN-2's inhibitory function, offering valuable insights for professionals engaged in kinase research and drug discovery.

The JNK Signaling Pathway: A Core Stress Response Cascade

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1][2] The JNK pathway is a critical mediator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, heat shock, and osmotic stress.[1][3] Dysregulation of JNK signaling is implicated in numerous human diseases, such as cancer, neurodegenerative disorders, and immune-related conditions.[][5]

There are three primary JNK genes—Jnk1, Jnk2, and Jnk3—which produce approximately ten different protein isoforms through alternative splicing.[1][6] While JNK1 and JNK2 are expressed ubiquitously, JNK3 is found predominantly in the nervous system, heart, and testes.[1][][6]

The activation of JNK is managed by a three-tiered kinase cascade.[7] This cascade begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). For the JNK pathway, the specific MAP2Ks are MKK4 and MKK7.[1][6] These kinases, in turn, dually phosphorylate JNK on conserved threonine (Thr183) and tyrosine (Tyr185) residues within the activation loop, leading to its full activation.[1] Once activated, JNK can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[2][] This signaling is often organized by scaffolding proteins, such as JIP, which assemble the components into efficient signaling modules.[1]

JNK-IN-2: A Covalent Inhibitor of JNK

JNK-IN-2 is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue within the ATP-binding site of JNK. This mechanism distinguishes it from reversible, ATP-competitive inhibitors. The formation of this stable covalent adduct leads to the permanent inactivation of the kinase.

The inhibitory action of JNK-IN-2 is a two-step process. First, the inhibitor non-covalently binds to the kinase. This initial binding is followed by a chemical reaction where an electrophilic "warhead" on the JNK-IN-2 molecule is attacked by the nucleophilic thiol group of a conserved cysteine residue (Cys154 in JNK3).[1] This results in the formation of a permanent, covalent bond.[1]

Co-crystallization of JNK-IN-2 with the JNK3 isoform confirmed the covalent bond with Cys154 and revealed that the inhibitor binds in a manner consistent with 'type-2' inhibitors, which target the inactive "DFG-out" conformation of the kinase.[1] This mode of action provides a basis for achieving selectivity among kinases.

Quantitative Data and Selectivity Profile

JNK-IN-2 and its analogs exhibit potent inhibition of JNK kinase activity. While specific IC₅₀ values for JNK-IN-2 are in the low micromolar range, the key differentiator for covalent inhibitors is their ability to achieve high and durable target occupancy in a cellular context.[1]

The selectivity of this class of inhibitors was evaluated using a chemical proteomic approach (KiNativ) in A375 cells.[1] These studies confirmed that at a concentration of 1 µM, JNK was the most potent and common target for this series of inhibitors.[1] However, some off-target binding was observed for related compounds, highlighting the importance of comprehensive selectivity profiling.

| Compound | Target(s) | Assay Type | Result | Reference |

| JNK-IN-2 Analogues | JNK1 | Z'-lyte Kinase Assay | Single-digit micromolar IC₅₀ | [1] |

| JNK-IN-2 | JNK1 | Mass Spectrometry | Covalent addition of ~493 Da confirmed | [1] |

| JNK-IN-7 | Human Kinome | KiNativ (in A375 cells) | JNK1/2/3 identified as most potent targets. Off-targets included IRAK1, PIK3C3, PIP5K3, and PIP4K2C. | [1] |

Key Experimental Protocols

The mechanism of action of JNK-IN-2 was elucidated through several key experimental methodologies.

This experiment provides direct evidence of covalent bond formation between the inhibitor and the target kinase.

-

Incubation: Recombinantly produced JNK1 kinase domain is incubated with a 5-fold molar excess of JNK-IN-2 to ensure complete reaction.

-

Intact Mass Analysis: The reaction mixture is analyzed by electrospray ionization mass spectrometry (ESI-MS). The resulting mass spectrum is deconvoluted to determine the precise mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor (e.g., +493 Da for JNK-IN-2) confirms the formation of a 1:1 covalent adduct.[1]

-

Peptide Mapping: To identify the specific site of modification, the protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The modified peptide is identified by its unique mass, and the MS/MS fragmentation pattern confirms the exact residue (Cys154) to which the inhibitor is attached.[1]

This chemical proteomics platform assesses inhibitor selectivity against a broad panel of kinases in a native cellular environment.

-

Cell Treatment: A relevant cell line (e.g., A375 melanoma cells) is treated with the inhibitor (e.g., 1 µM JNK-IN-7) or a vehicle control for a defined period.[1]

-

Cell Lysis: Cells are lysed under conditions that preserve kinase activity.

-

Probe Labeling: The cell lysates are treated with a biotinylated, irreversible ATP-competitive probe. This probe covalently labels the active site of kinases that are not already occupied by the test inhibitor.

-

Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead proteolytic digestion.

-

LC-MS Analysis: The resulting peptides are analyzed by quantitative mass spectrometry to measure the abundance of peptides from each kinase. A decrease in the signal for a specific kinase in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target in the cell.[1]

This biochemical assay is used to determine the potency (IC₅₀) of an inhibitor against a purified kinase.

-

Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the purified JNK enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: The inhibitor (JNK-IN-2) is added across a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated and allowed to proceed for a set time, during which the kinase phosphorylates the peptide substrate.

-

Development: A development reagent containing a site-specific protease is added. The protease can only cleave the non-phosphorylated peptide substrate.

-

Fluorescence Detection: The peptide substrate is labeled with two different fluorophores that create a FRET (Förster Resonance Energy Transfer) signal. Cleavage of the non-phosphorylated substrate separates the fluorophores, disrupting FRET. The degree of phosphorylation is therefore proportional to the FRET signal. The IC₅₀ value is calculated by plotting the kinase inhibition against the inhibitor concentration.[1]

Conclusion

JNK-IN-2 is a powerful chemical probe that acts as an irreversible, covalent inhibitor of JNK kinases. Its mechanism involves the specific targeting of a conserved cysteine residue within the ATP-binding pocket, likely from an inactive kinase conformation. This covalent mechanism has been unequivocally confirmed by mass spectrometry and co-crystallography.[1] While demonstrating potent JNK inhibition, comprehensive profiling reveals potential off-target activities that must be considered during experimental design. The detailed protocols and mechanistic understanding presented in this guide provide researchers with the foundational knowledge required to effectively utilize JNK-IN-2 and related covalent inhibitors in the study of JNK-dependent signal transduction and for the development of novel therapeutic agents.

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are JNK modulators and how do they work? [synapse.patsnap.com]

- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]

JNK-1-IN-2: A Selective c-Jun N-terminal Kinase 1 Inhibitor for Fibrosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

c-Jun N-terminal kinase 1 (JNK1) is a critical signaling protein in the mitogen-activated protein kinase (MAPK) pathway, implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] The development of selective JNK1 inhibitors is a promising therapeutic strategy. This document provides a comprehensive technical overview of JNK-1-IN-2 (also referred to as compound C6), a potent and selective JNK1 inhibitor. This guide details its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and its demonstrated anti-fibrotic effects in preclinical models.

Introduction to JNK1 and Its Role in Disease

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli such as cytokines, ultraviolet irradiation, and osmotic shock.[3] There are three main JNK genes, JNK1, JNK2, and JNK3, which encode for ten different isoforms. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[4] The JNK signaling pathway is a three-tiered kinase cascade involving a MAP3K, a MAP2K (MKK4 or MKK7), and finally JNK, which phosphorylates and activates a range of downstream targets, including the transcription factor c-Jun.[5]

Dysregulation of the JNK pathway is associated with a variety of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3] Specifically, JNK1 has been identified as a key mediator of fibrotic diseases.[6][7] Studies have shown that JNK1 activation is linked to fibroblast activation and the deposition of extracellular matrix, which are hallmark features of fibrosis.[6][8] Therefore, the selective inhibition of JNK1 presents a targeted therapeutic approach for diseases like IPF.[1]

This compound: A Selective JNK1 Inhibitor

This compound (compound C6) was identified through a synthesis-accessibility-oriented design strategy.[1][2] This approach prioritized synthetic feasibility alongside potent biological activity, leading to a molecule that can be synthesized in a more efficient two-step process compared to the nine steps required for the clinical candidate CC-90001.[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor of JNK1. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as c-Jun. By inhibiting JNK1 activity, this compound can modulate the cellular processes that contribute to the progression of fibrosis.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against the JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| JNK1 | 33.5[1] |

| JNK2 | 112.9 |

| JNK3 | 33.2 |

| Table 1: In vitro inhibitory activity of this compound against JNK isoforms. |

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The JNK signaling cascade is initiated by various extracellular and intracellular stimuli, leading to the activation of downstream transcription factors that regulate gene expression involved in inflammation, apoptosis, and fibrosis.

Caption: Simplified JNK1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for JNK Inhibitor Evaluation

The evaluation of a novel JNK inhibitor like this compound typically follows a multi-step workflow, from initial biochemical assays to in vivo efficacy studies.

Caption: General experimental workflow for the evaluation of a JNK inhibitor.

Experimental Protocols

In Vitro JNK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC50 of this compound.

Materials:

-

JNK1 enzyme

-

Substrate (e.g., ATF2)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO control).

-

Add 2 µL of JNK1 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for c-Jun Phosphorylation

This protocol describes the immunoprecipitation of JNK and subsequent detection of c-Jun phosphorylation by Western blot.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer

-

Anti-JNK antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant c-Jun protein

-

ATP

-

SDS-PAGE gels and buffers

-

Anti-phospho-c-Jun (Ser63 or Ser73) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.

-

Stimulate the JNK pathway if necessary (e.g., with anisomycin or UV radiation).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Immunoprecipitate JNK from the cell lysates using an anti-JNK antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitated beads to remove non-specific binding.

-

Resuspend the beads in kinase assay buffer containing recombinant c-Jun and ATP.

-

Incubate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-phospho-c-Jun antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Anti-Fibrotic Efficacy

The anti-fibrotic effects of this compound have been evaluated in a bleomycin-induced pulmonary fibrosis mouse model.[1][2]

Bleomycin-Induced Pulmonary Fibrosis Model

Protocol Outline:

-

Induce pulmonary fibrosis in mice by intratracheal administration of bleomycin.

-

Administer this compound or vehicle control to the mice daily, starting from a specified day post-bleomycin induction.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the treatment period, euthanize the mice and collect lung tissue.

-

Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome staining) and by measuring the hydroxyproline content of the lungs, a marker of collagen deposition.

-

Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) by immunohistochemistry or Western blotting.

Summary of In Vivo Findings

In the bleomycin-induced pulmonary fibrosis model, treatment with this compound demonstrated a significant anti-fibrotic effect.[1][2] Key findings include a reduction in collagen deposition and improved lung architecture in the treated animals compared to the vehicle control group. These results suggest that this compound is a promising lead compound for the development of novel anti-fibrotic therapies.[1][2]

Conclusion

This compound is a potent and selective inhibitor of JNK1 with demonstrated anti-fibrotic activity in a preclinical model of pulmonary fibrosis.[1][2] Its favorable synthetic accessibility makes it an attractive candidate for further development.[1][2] The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of fibrosis, kinase inhibitor development, and translational medicine. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Synthesis-accessibility-oriented design of c-Jun N-terminal kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 6. Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of JNK1 Inhibition in Apoptosis Research: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the role of c-Jun N-terminal kinase 1 (JNK1) inhibition in the study of apoptosis. Initial searches for the specific compound "Jnk-1-IN-2" did not yield sufficient public data. Therefore, this document utilizes the well-characterized and widely studied JNK inhibitor, SP600125 , as a representative tool to illustrate the principles and methodologies involved.

Introduction to JNK Signaling in Apoptosis

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. They are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, and cytotoxic drugs. The JNK signaling pathway plays a dual role in cell fate, contributing to both cell survival and programmed cell death (apoptosis), depending on the cellular context and the nature of the stimulus.

JNKs are encoded by three genes: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes. In the context of apoptosis, JNK activation is predominantly associated with the pro-apoptotic intrinsic and extrinsic pathways.

Intrinsic Pathway: JNK can translocate to the mitochondria and modulate the activity of the Bcl-2 family of proteins. It can phosphorylate and activate pro-apoptotic members like Bim and Bax, while inhibiting the anti-apoptotic activity of Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Extrinsic Pathway: JNK can be activated by death receptors, such as the tumor necrosis factor receptor (TNFR). Activated JNK can then amplify the apoptotic signal, in part by promoting the expression of pro-apoptotic ligands like FasL and by modulating the activity of proteins involved in the death-inducing signaling complex (DISC).

Given its central role in apoptosis, the targeted inhibition of JNK1 has become a valuable strategy for dissecting the molecular mechanisms of programmed cell death and for exploring potential therapeutic interventions in diseases characterized by excessive or insufficient apoptosis.

SP600125: A Representative JNK Inhibitor

SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNK isoforms. It exhibits selectivity for JNK1, JNK2, and JNK3 over other kinases. Due to its well-documented effects and commercial availability, SP600125 serves as an excellent model compound for studying the role of JNK inhibition in apoptosis.

Quantitative Data on SP600125 in Apoptosis Studies

The following tables summarize key quantitative data from various studies investigating the effects of SP600125 on apoptotic processes.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (JNK1) | 40 nM | Cell-free assay | [1] |

| IC50 (JNK2) | 40 nM | Cell-free assay | [1] |

| IC50 (JNK3) | 90 nM | Cell-free assay | [1] |

| IC50 (c-Jun phosphorylation) | 5-10 µM | Jurkat T cells | [1] |

| IC50 (Cell Viability) | ~30 µM | Human leukemia cell lines | [2] |

Table 1: Inhibitory Concentrations of SP600125.

| Cell Line | Treatment | Effect on Apoptosis | Key Findings | Reference |

| OEC-M1 (Head and Neck Squamous Cell Carcinoma) | 50 nM paclitaxel + 10 µM SP600125 | Inhibition of apoptosis | Rescued cells from paclitaxel-induced apoptosis by blocking JNK activation and cleavage of caspases-3, -6, and -7. | [3] |

| Kasumi 1 (Acute Myeloid Leukemia) | Butyrate derivative D1 + SP600125 | Enhanced apoptosis | SP600125 markedly induced apoptosis and decreased cell proliferation, activating caspase-8. | [4] |

| U937 (Human Leukemia) | 20 µM SP600125 | Induction of delayed apoptosis | Accompanied by significant PARP cleavage and caspase-3 activity at 72 hours. | [5] |

| p65-/- cells | 1 or 5 ng/ml TNF + 20 µM SP600125 | Increased apoptosis | Augmented TNF-induced apoptosis as measured by Annexin V staining. | [6] |

Table 2: Effects of SP600125 on Apoptosis in Various Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of JNK inhibition in apoptosis, using SP600125 as the exemplary inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

SP600125

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of SP600125 in culture medium.

-

Remove the medium from the wells and add 100 µL of the SP600125 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blot Analysis of Apoptotic Markers

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7][8]

Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3.

Materials:

-

Treated and untreated cells

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, substrate, and a standard)

-

96-well plate

-

Microplate reader

Procedure:

-

Collect 1-5 x 10^6 cells and lyse them according to the kit manufacturer's instructions.

-

Centrifuge the lysates to pellet debris.

-

Add 50 µL of the cell lysate to a 96-well plate.

-

Add 50 µL of the 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Quantify the caspase-3 activity based on a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the JNK signaling pathway in apoptosis and a typical experimental workflow for studying the effects of a JNK inhibitor.

JNK Signaling Pathway in Apoptosis

Experimental Workflow for Studying JNK Inhibition in Apoptosis

Conclusion

The inhibition of JNK1 provides a powerful tool for elucidating the intricate mechanisms of apoptosis. By utilizing well-characterized inhibitors like SP600125, researchers can dissect the specific contributions of the JNK signaling pathway to cell death in various physiological and pathological contexts. The experimental protocols and data presented in this guide offer a solid foundation for designing and interpreting studies aimed at understanding the role of JNK1 in apoptosis. This knowledge is crucial for the development of novel therapeutic strategies for a wide range of diseases, including cancer and neurodegenerative disorders.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The c-Jun-N-terminal-Kinase inhibitor SP600125 enhances the butyrate derivative D1-induced apoptosis via caspase 8 activation in Kasumi 1 t(8;21) acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

Investigating JNK Signaling with Jnk-1-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) signaling pathway and the use of the selective inhibitor, Jnk-1-IN-2, as a tool for its investigation. This document outlines the core components of the JNK pathway, detailed experimental protocols for assessing JNK activity, and quantitative data on the inhibitor's potency.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[2] The JNK signaling pathway is intricately involved in regulating fundamental cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and inflammation.[2][3]

The activation of JNKs occurs through a tiered kinase cascade. This typically involves a MAP kinase kinase kinase (MAP3K or MEKK) phosphorylating and activating a MAP kinase kinase (MAP2K or MKK), which in turn dually phosphorylates and activates JNK on specific threonine and tyrosine residues (Thr183 and Tyr185).[2] The primary MAP2Ks responsible for JNK activation are MKK4 and MKK7. Once activated, JNKs can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[2] Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in the cellular stress response.

This compound: A Selective JNK Inhibitor

This compound is a potent and selective inhibitor of JNK kinases. It serves as a valuable chemical probe for elucidating the physiological and pathological roles of the JNK signaling pathway. Understanding its inhibitory profile is crucial for interpreting experimental results.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK kinases and thereby preventing the phosphorylation of their downstream substrates. A key downstream event inhibited by this compound is the phosphorylation of c-Jun.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against the three JNK isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's potency.

| Kinase | IC50 (nM) |

| JNK1 | 33.5 |

| JNK2 | 112.9 |

| JNK3 | 33.2 |

Data compiled from publicly available sources.

Experimental Investigation of JNK Signaling using this compound

A variety of experimental techniques can be employed to investigate the effects of this compound on the JNK signaling pathway. Below are detailed protocols for key assays.

JNK Activity Assay

This assay measures the ability of JNK immunoprecipitated from cell lysates to phosphorylate a substrate, such as ATF2 or c-Jun.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-JNK antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant ATF2 or c-Jun protein (as substrate)

-

ATP

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Anti-phospho-ATF2 (Thr71) or Anti-phospho-c-Jun (Ser63/73) antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO). Stimulate the JNK pathway with a known activator (e.g., anisomycin or UV radiation) for a short period before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-JNK antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the JNK-antibody complexes.

-

Washes: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate (ATF2 or c-Jun) and ATP. Incubate at 30°C for 30 minutes.

-

Western Blotting: Terminate the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with a phospho-specific antibody for the substrate (phospho-ATF2 or phospho-c-Jun). Visualize the bands using a chemiluminescent detection system.

Western Blot Analysis of JNK Pathway Activation

This method is used to directly assess the phosphorylation status of JNK and its downstream target c-Jun in cell lysates.

Materials:

-

Cells treated as described in the JNK activity assay protocol.

-

Cell lysis buffer

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Primary antibodies:

-

Anti-phospho-JNK (Thr183/Tyr185)

-

Anti-total JNK

-

Anti-phospho-c-Jun (Ser63 or Ser73)[4]

-

Anti-total c-Jun

-

Anti-GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis and Protein Quantification: Prepare cell lysates as described previously. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of JNK inhibition on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically ~570 nm for MTT and ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value for cell viability can be determined by plotting the percentage of viability against the log of the inhibitor concentration.

Visualizing JNK Signaling and Experimental Workflows

Graphical representations are essential for understanding complex biological pathways and experimental designs.

References

A Technical Guide to JNK1 Target Validation in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies and data interpretation required for the target validation of c-Jun N-terminal kinase 1 (JNK1) inhibitors, such as the hypothetical compound JNK-1-IN-2, in the context of oncology research. We will explore the complexities of the JNK signaling pathway, present standardized experimental protocols, and offer a framework for data analysis and visualization.

Introduction: The JNK Signaling Pathway in Cancer

The c-Jun N-terminal kinases (JNKs) are a critical subfamily of the mitogen-activated protein kinase (MAPK) family.[1][2] This signaling pathway is a key mediator of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[2][3] The JNK family consists of three main isoforms: JNK1 and JNK2, which are ubiquitously expressed, and JNK3, which is found predominantly in the brain, heart, and testes.[3][]

Activation of JNK requires a dual phosphorylation event on specific threonine and tyrosine residues, a reaction catalyzed by the upstream kinases MKK4 and MKK7.[2][3][5] Once activated, JNKs phosphorylate a host of downstream substrates, including transcription factors like c-Jun, ATF2, and p53, as well as mitochondrial proteins such as the Bcl-2 family members.[1][2][3][5]

The role of JNK signaling in cancer is complex and often contradictory. Depending on the cellular context, tumor type, and specific JNK isoform, the pathway can exert either pro-tumorigenic or tumor-suppressive functions.[3][5][6] For instance, JNK activity can promote apoptosis and suppress tumor growth, but it can also contribute to cell proliferation, survival, and invasion.[6][7][8] This duality underscores the importance of rigorous target validation for any JNK-targeted therapeutic. JNK1, in particular, has been identified as a key player in promoting cell survival and proliferation in several cancer types, making it an attractive therapeutic target.[8][9]

Target Validation Strategy for a JNK1 Inhibitor

Target validation for an inhibitor like this compound aims to unequivocally demonstrate that its observed anti-cancer effects are a direct consequence of JNK1 inhibition. This process involves a multi-pronged approach, moving from direct biochemical assays to complex cellular and in vivo models.

A logical workflow for this process is outlined below.

Quantitative Data on JNK Inhibition

The initial characterization of a JNK inhibitor involves determining its potency (IC50) against the target kinase and its effect on cancer cell viability. The tables below provide example data based on known JNK inhibitors, which would be analogous to the data generated for a novel compound like this compound.

Table 1: Biochemical Potency (IC50) of Select JNK Inhibitors

| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference(s) |

| SP600125 | 40 | 40 | 90 | [10] |

| AS601245 | 150 | 220 | 70 | [10] |

| CC-401 | 25-50 | 25-50 | 25-50 | [10][11] |

| BI-78D3 | 280 | 280 | 280 | [10] |

Table 2: Cellular Activity of JNK Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line(s) | Cancer Type | Effect | IC50 (µM) | Reference(s) |

| WBZ_4 | HEYA8, A2780CP20 | Ovarian | Growth Inhibition, Apoptosis | 7.5 - 15 | [8] |

| SP600125 | HEYA8, A2780CP20 | Ovarian | Growth Inhibition | 25 - 30 | [8] |

| CC-401 | HT29, SW620 | Colon | Growth Inhibition | 3 - 6.5 | [11] |

| JNK-IN-8 | Various | Triple-Negative Breast | Suppresses Growth | Not specified | [12] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for successful target validation. The following sections describe standard methods for assessing JNK1 inhibition.

Protocol 1: In Vitro JNK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant JNK1.

Objective: To determine the IC50 value of this compound against purified JNK1 kinase.

Materials:

-

Recombinant human JNK1 enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[13]

-

ATP (at Km concentration for JNK1)

-

JNK substrate (e.g., recombinant c-Jun or ATF2 protein)[14][15]

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit or similar detection system[13]

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the JNK1 enzyme to each well (except for no-enzyme controls).

-

Add the serially diluted this compound or vehicle (DMSO) to the wells and incubate for 10-20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mix of the c-Jun substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.[14]

-

Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™, following the manufacturer's protocol.[13]

-

Plot the percentage of kinase inhibition against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

Protocol 2: Western Blot for Cellular Target Engagement

This assay confirms that this compound inhibits JNK1 activity within cancer cells by measuring the phosphorylation of its direct downstream substrate, c-Jun.

Objective: To assess the reduction of c-Jun phosphorylation at Serine 63/73 in cancer cells treated with this compound.

Materials:

-

Selected cancer cell lines (e.g., HT29, HEYA8)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-Actin or GAPDH (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 2-4 hours).

-

Optional: Stimulate the JNK pathway with an activator like Anisomycin or UV-C radiation 30 minutes before harvesting to ensure a robust p-c-Jun signal.

-

Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

-

Harvest the lysates, clarify by centrifugation (14,000 rpm, 15 min, 4°C), and determine the protein concentration using the BCA assay.

-

Normalize protein amounts, add Laemmli sample buffer, and denature by boiling for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for phospho-c-Jun (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun and the loading control (Actin or GAPDH) to ensure observed changes are due to phosphorylation status, not total protein levels.

Protocol 3: Cell Viability and Apoptosis Assays

These assays measure the functional consequences of JNK1 inhibition on the cancer cell phenotype.

Objective: To quantify the effect of this compound on cell proliferation/viability and apoptosis induction.

Materials:

-

Selected cancer cell lines

-

96-well clear plates (for viability) and 6-well plates (for apoptosis)

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

-

FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

-

Flow cytometer

Procedure (MTT Assay for Viability):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viability relative to vehicle-treated control cells and determine the IC50 value.

Procedure (Annexin V/PI Assay for Apoptosis):

-

Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours.[8]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the samples immediately using a flow cytometer.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

JNK Signaling Pathway Visualization

Understanding the pathway is key to interpreting experimental results. The diagram below illustrates the core components of the JNK signaling cascade and highlights the point of intervention for inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 3. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. promega.com [promega.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. abcam.cn [abcam.cn]

JNK-1-IN-2: A Potent Inhibitor of c-Jun N-terminal Kinases

An In-Depth Technical Guide on Inhibitory Activity and Measurement

This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-2. It details the inhibitor's potency against the three main JNK isoforms (JNK1, JNK2, and JNK3), outlines the experimental protocols for determining these inhibitory activities, and illustrates the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and kinase signaling.

Data Presentation: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound against the three JNK isoforms have been determined through biochemical assays and are summarized below.

| Kinase Target | IC50 Value (nM) |

| JNK1 | 33.5 |

| JNK2 | 112.9 |

| JNK3 | 33.2 |

Table 1: IC50 values of this compound for JNK1, JNK2, and JNK3. Data sourced from MedchemExpress.[1]

These values indicate that this compound is a potent inhibitor of JNK1 and JNK3, with a slightly lower potency for JNK2.[1]

Experimental Protocols: Determining Kinase Inhibition

The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro kinase activity assays. These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common assays used for this purpose.

1. ADP-Glo™ Kinase Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2]

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[2]

-

Protocol Steps:

-

Kinase Reaction: A reaction mixture is prepared containing the JNK enzyme, a suitable substrate (e.g., a peptide derived from c-Jun), ATP, and varying concentrations of this compound. The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction mixture. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is typically incubated for about 40 minutes at room temperature.[2]

-

ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added. This reagent contains an enzyme that converts ADP to ATP and the necessary components for a luciferase reaction (luciferase and luciferin). The newly synthesized ATP is consumed by luciferase, generating a light signal. This is incubated for approximately 30 minutes at room temperature.[2]

-

Data Acquisition: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Immunoprecipitation-Coupled Kinase Assay

This method is often used to measure the activity of a specific kinase from a complex mixture, such as a cell lysate.

-

Principle: The target kinase (JNK) is first selectively isolated from a cell lysate using a specific antibody. The activity of the isolated kinase is then measured.[3]

-

Protocol Steps:

-

Cell Lysis: Cells of interest are lysed using an appropriate ice-cold extraction buffer to release the cellular proteins, including JNK.[3]

-

Immunoprecipitation: A JNK-specific antibody is added to the cell lysate, followed by Protein A/G-conjugated beads (e.g., Sepharose). This mixture is incubated to allow the antibody to bind to JNK and the beads to capture the antibody-JNK complex.[3]

-

Washing: The beads are washed multiple times with buffer to remove non-specifically bound proteins.

-

Kinase Assay: The immunoprecipitated JNK (still bound to the beads) is incubated with a reaction buffer containing a recombinant substrate (e.g., c-Jun or ATF2), ATP, and varying concentrations of this compound.[3][4]

-

Detection: The reaction is stopped, and the phosphorylation of the substrate is measured. This is commonly done by separating the proteins via SDS-PAGE, transferring them to a membrane, and performing a Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.[3]

-

Data Analysis: The band intensities from the Western blot are quantified to determine the extent of substrate phosphorylation at each inhibitor concentration. This data is then used to calculate the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are activated in response to various stress stimuli, including cytokines, UV irradiation, and osmotic shock.[5] The canonical JNK signaling pathway involves a three-tiered kinase module.[6]

Caption: The JNK signaling cascade is activated by stress, leading to cellular responses.

IC50 Determination Workflow

The following diagram illustrates a generalized workflow for determining the IC50 value of a kinase inhibitor using an in vitro biochemical assay.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

The Role of JNK-IN-8 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a key regulator of inflammatory processes within the central nervous system. This technical guide provides an in-depth exploration of JNK-IN-8, a potent and irreversible pan-JNK inhibitor, and its role in mitigating neuroinflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use in neuroinflammation research, and visualize the associated signaling pathways. As "Jnk-1-IN-2" did not yield specific results, this guide focuses on the extensively researched and structurally similar compound, JNK-IN-8, which is presumed to be the intended subject of interest.

Introduction to JNK Signaling in Neuroinflammation

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines.[1] In the central nervous system, JNK signaling is implicated in the activation of microglia, the brain's resident immune cells.[1] Upon activation, microglia release a cascade of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage and the progression of neurodegenerative diseases.[2][3] The JNK pathway, particularly through its downstream effector c-Jun, plays a pivotal role in the transcriptional regulation of these inflammatory mediators.[1]

JNK-IN-8: A Potent and Selective JNK Inhibitor

JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[4][5] Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding site of the JNK enzymes, leading to their inactivation.[6] This irreversible binding provides a prolonged and potent inhibition of JNK signaling.

Quantitative Data

The following tables summarize the key quantitative data for JNK-IN-8.

| Parameter | JNK1 | JNK2 | JNK3 | Reference |

| IC50 | 4.67 nM | 18.7 nM | 0.98 nM | [4][5] |

Table 1: In vitro inhibitory activity of JNK-IN-8 against JNK isoforms.

| In Vivo Model | Animal | Dosage | Key Findings | Reference |

| Ischemic Stroke (tMCAO) | Rat | Not Specified | Reduced neurological deficits, decreased microglia activation, suppressed pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) expression, inhibited JNK and NF-κB signaling. | [2][3][7] |

| Triple-Negative Breast Cancer Xenograft | Mouse | Not Specified | Well-tolerated, slows tumor growth. Further pharmacokinetic and pharmacodynamic studies are needed. | [6] |

Table 2: In vivo efficacy of JNK-IN-8 in a neuroinflammation-related model.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in neuroinflammation and the mechanism of action of JNK-IN-8.

Caption: JNK signaling cascade in neuroinflammation and the inhibitory action of JNK-IN-8.

Caption: A generalized workflow for investigating the effects of JNK-IN-8 in neuroinflammation models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of JNK-IN-8 on neuroinflammation.

In Vitro Microglia Activation Assay

This protocol is adapted from studies investigating the effect of JNK-IN-8 on microglia activation.[2][3]

4.1.1. Cell Culture and Treatment:

-

Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Induce neuroinflammation by treating cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified time (e.g., 24 hours).

-

For inhibitor studies, pre-treat cells with JNK-IN-8 at various concentrations (e.g., 1-10 µM) for 1-2 hours before LPS stimulation.

4.1.2. Cell Viability Assay (CCK-8):

-

After treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

4.1.3. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Phosphorylated JNK (p-JNK)

This protocol is a general guideline based on standard western blotting procedures and findings from studies on JNK-IN-8.[2][8]

-

Protein Extraction: Lyse cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically analyze the band intensities and normalize the levels of p-JNK to total JNK.

In Vivo Model of Ischemic Stroke (tMCAO)

This protocol is based on the transient middle cerebral artery occlusion (tMCAO) model used to study the neuroprotective effects of JNK-IN-8.[2][3]

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

-

JNK-IN-8 Administration: Administer JNK-IN-8 intraperitoneally at a specified dose immediately after reperfusion.

-

Behavioral Testing: Perform neurological deficit scoring and other behavioral tests (e.g., foot-fault test) at various time points post-surgery to assess functional recovery.

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for histological analysis (immunofluorescence for microglia activation with Iba-1), and biochemical assays (ELISA for cytokines, Western blot for p-JNK and other signaling proteins).

Immunofluorescence for Microglia Activation

This protocol provides a general method for staining microglia in brain tissue sections.[2][9]

-

Tissue Preparation: Perfuse the animals with 4% paraformaldehyde (PFA) and collect the brains. Post-fix the brains in PFA and then cryoprotect in sucrose solutions. Section the brains into 20-30 µm slices using a cryostat.

-

Staining:

-

Wash the sections with phosphate-buffered saline (PBS).

-

Permeabilize the tissue with 0.3% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate the sections with a primary antibody against Iba-1 (a microglia/macrophage marker) overnight at 4°C.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain with a nuclear stain like DAPI.

-

-

Imaging: Mount the sections and visualize them using a fluorescence or confocal microscope.

-

Analysis: Quantify microglia activation by assessing cell morphology and the intensity of Iba-1 staining.

Conclusion

JNK-IN-8 is a valuable pharmacological tool for investigating the role of the JNK signaling pathway in neuroinflammation. Its high potency and irreversible mechanism of action make it a robust inhibitor for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of JNK inhibition in neurodegenerative diseases characterized by a significant neuroinflammatory component. Further research into the pharmacokinetics, optimal dosing, and efficacy of JNK-IN-8 in a broader range of neuroinflammatory models is warranted to advance its potential clinical translation.

References

- 1. JNK signaling is the shared pathway linking neuroinflammation, blood–brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. apexbt.com [apexbt.com]

- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JNK-1-IN-2 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of JNK-1-IN-2, a potent c-Jun N-terminal kinase (JNK) inhibitor, in in vitro cell culture assays. The information is intended to guide researchers in accurately assessing the inhibitory activity and cellular effects of this compound.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock. The JNK signaling pathway plays a pivotal role in regulating a wide array of cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound is a small molecule inhibitor targeting the JNK family of kinases. It exhibits potent inhibitory activity against JNK-1, JNK-2, and JNK-3, making it a valuable tool for investigating the biological functions of these kinases and for potential therapeutic development.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound against the three JNK isoforms is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro experiments.

| Target Kinase | IC50 (nM) |

| JNK-1 | 33.5 |

| JNK-2 | 112.9 |

| JNK-3 | 33.2 |

Table 1: Inhibitory Potency (IC50) of this compound against JNK Isoforms. Data sourced from MedchemExpress.[3][4]

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway initiated by a variety of extracellular and intracellular stimuli. Upon activation, a series of upstream kinases (MAP3Ks and MAP2Ks) phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[5] This leads to the modulation of gene expression involved in various cellular responses.

Caption: The JNK signaling pathway is activated by stress stimuli, leading to the regulation of gene expression. This compound inhibits JNK activity.

Experimental Protocols

To evaluate the efficacy of this compound in a cell-based context, a series of in vitro assays can be performed. The following protocols provide detailed methodologies for assessing JNK activity and the downstream cellular consequences of its inhibition.

Experimental Workflow

The general workflow for assessing the in vitro activity of this compound involves cell culture, stimulation of the JNK pathway, treatment with the inhibitor, and subsequent measurement of JNK activity or downstream effects.

Caption: A general workflow for the in vitro evaluation of this compound in cell culture.

Protocol 1: Cell-Based JNK Phosphorylation Assay using Western Blot

This protocol details the measurement of JNK activation by assessing the phosphorylation of its direct substrate, c-Jun.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound (reconstituted in DMSO)

-

JNK pathway activator (e.g., Anisomycin, UV radiation)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun, Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-